![molecular formula C6H4ClF3N2O B2608716 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde CAS No. 2101199-69-1](/img/structure/B2608716.png)
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group and a trifluoroethyl group, along with an aldehyde functional group. Its molecular formula is C6H4ClF3N2O.
Preparation Methods
The synthesis of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Chloro Group: Chlorination reactions are employed to introduce the chloro substituent on the pyrazole ring.
Addition of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity.
Chemical Reactions Analysis
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Condensation: The aldehyde group can participate in condensation reactions to form imines or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde include:
4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene: This compound shares the trifluoroethyl group but differs in the aromatic ring structure.
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: This compound has an amine group instead of an aldehyde group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activities.
Biological Activity
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C8H7ClF3N3O
- Molecular Weight : 233.61 g/mol
- SMILES Notation :
ClC1=C(NN=C(C(=O)N)C(=C1)C(F)(F)F)N
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various cancer cell lines.
- Case Study : A study demonstrated that pyrazole derivatives could effectively inhibit BRAF(V600E), a common mutation in melanoma. The structure-activity relationship (SAR) analysis revealed that the presence of chlorine and trifluoroethyl groups enhances the anticancer activity by increasing lipophilicity and improving cellular uptake .
Anti-inflammatory Effects
Pyrazole derivatives have also shown promise in anti-inflammatory applications. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.
- Research Findings : In vitro assays indicated that certain pyrazoles significantly reduce nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS), demonstrating their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have been extensively studied. The compound has shown effectiveness against various bacterial strains.
- In Vitro Studies : A series of pyrazole derivatives were tested against pathogenic fungi and bacteria. Results indicated that compounds with similar structural features to this compound exhibited moderate to high antifungal activity .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications in the chemical structure affect biological activity:
Modification | Effect on Activity |
---|---|
Chlorine Substitution | Enhances anticancer activity |
Trifluoroethyl Group | Increases lipophilicity and cellular uptake |
Aldehyde Functional Group | Contributes to anti-inflammatory properties |
Properties
IUPAC Name |
4-chloro-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-11-12(5(4)2-13)3-6(8,9)10/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJERYHNZBIUAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Cl)C=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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